molecular formula C6H11NO B1215854 4-Propyl-2-azetidinone CAS No. 22937-03-7

4-Propyl-2-azetidinone

Cat. No.: B1215854
CAS No.: 22937-03-7
M. Wt: 113.16 g/mol
InChI Key: QPJCYJIZFCJYIR-UHFFFAOYSA-N
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Description

4-Propyl-2-azetidinone is a four-membered lactam, also known as a β-lactam. This compound is part of a class of compounds that are crucial in medicinal chemistry due to their biological activities and structural properties. The β-lactam ring is a key feature in many antibiotics, including penicillins and cephalosporins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propyl-2-azetidinone can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of a suitable amine with a chloroacetyl chloride derivative under basic conditions can yield the desired azetidinone . Another method involves the [2+2] cycloaddition of ketenes to Schiff bases .

Industrial Production Methods

Industrial production of this compound often involves optimizing the synthetic routes to improve yield and reduce costs. This includes avoiding tedious and costly separation steps and using more economical processes for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Propyl-2-azetidinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

4-Propyl-2-azetidinone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Propyl-2-azetidinone is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The propyl group can affect the compound’s lipophilicity and interaction with biological targets, potentially leading to different pharmacokinetic and pharmacodynamic properties compared to other β-lactams .

Properties

IUPAC Name

4-propylazetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-2-3-5-4-6(8)7-5/h5H,2-4H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJCYJIZFCJYIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90945618
Record name 4-Propyl-3,4-dihydroazet-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90945618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22937-03-7
Record name beta-Caprolactam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022937037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Propyl-3,4-dihydroazet-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90945618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: What is the significance of using 4-propylazetidin-2-one in the synthesis of furan derivatives?

A1: The research demonstrates that 4-propylazetidin-2-one can be reacted with ketones to form 2-(1-anilinobutyl)but-2-enolides (specifically 12a and 12b in the study). These intermediates are then further transformed into various furan derivatives through reactions with reducing agents like di-isobutylaluminium hydride or organometallic reagents like Grignard reagents []. This highlights the versatility of 4-propylazetidin-2-one as a starting material for creating diverse furan-containing compounds, which hold potential applications in various fields.

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